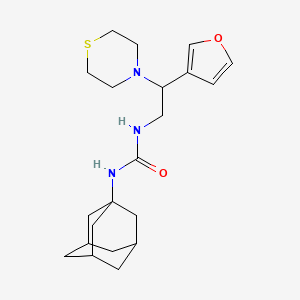

1-((1R,3s)-adamantan-1-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea

Description

1-((1R,3s)-Adamantan-1-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea is a urea derivative featuring a rigid adamantane scaffold, a furan-3-yl substituent, and a thiomorpholine ethyl group. This compound’s stereochemistry (1R,3s) is critical for its spatial orientation and activity, as seen in structurally related adamantyl-urea derivatives targeting enzymes like soluble epoxide hydrolase (sEH) or tuberculosis .

Properties

IUPAC Name |

1-(1-adamantyl)-3-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O2S/c25-20(23-21-10-15-7-16(11-21)9-17(8-15)12-21)22-13-19(18-1-4-26-14-18)24-2-5-27-6-3-24/h1,4,14-17,19H,2-3,5-13H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWUAPRIMPWQJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)C5=COC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1R,3s)-adamantan-1-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea, commonly referred to as AFTU, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of AFTU, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C21H31N3O2S

- Molecular Weight : 389.56 g/mol

- CAS Number : 2108243-49-6

- IUPAC Name : 1-(1-adamantyl)-3-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]urea

AFTU exhibits its biological activity primarily through inhibition of specific enzymes and modulation of signaling pathways:

- Inhibition of Human Soluble Epoxide Hydrolase (hsEH) : AFTU has been identified as a promising inhibitor of hsEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play a crucial role in cardiovascular health and inflammation. Inhibitors of hsEH can enhance the beneficial effects of EETs, potentially leading to therapeutic applications in cardiovascular diseases .

- Lipophilicity and Bioavailability : The lipophilic nature of AFTU, indicated by a LogP value exceeding 5.96, suggests that it may have favorable absorption characteristics. However, high lipophilicity can also lead to lower solubility in aqueous environments, which could affect its bioavailability .

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of hsEH

Research has demonstrated that AFTU effectively inhibits hsEH with a potency that suggests potential for developing cardiovascular therapeutics. The compound's structure allows it to interact favorably with the active site of hsEH, blocking its enzymatic activity and thereby enhancing EET levels in vitro .

Case Study 2: Antiviral Properties

In a study focused on HIV protease inhibitors, derivatives containing adamantane structures similar to AFTU showed significant antiviral activity. The adamantane moiety is believed to enhance binding affinity to the protease enzyme, suggesting that AFTU may also possess similar antiviral properties .

Case Study 3: Cytotoxicity Assessment

A cytotoxicity assay revealed that AFTU exhibits moderate cytotoxic effects against certain cancer cell lines. This suggests potential applications in oncology; however, further studies are needed to elucidate its mechanism and optimize its efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity : The adamantane structure is known for its antiviral properties, particularly against viruses like influenza and HIV. Research has shown that compounds with adamantyl groups can serve as effective inhibitors of viral proteases. For instance, studies have demonstrated that derivatives of adamantane can enhance the potency of HIV-1 protease inhibitors by modifying the P1 ligand to include lipophilic groups like the adamantyl moiety .

Anticancer Properties : There is ongoing research into the anticancer potential of compounds incorporating furan and thiomorpholine functionalities. These components may enhance the interaction with biological targets involved in cancer progression. Preliminary studies indicate that such compounds can induce apoptosis in cancer cell lines, although further investigation is required to fully understand their mechanisms of action.

Neuroprotective Effects : The compound's structure suggests potential neuroprotective effects, similar to other adamantane derivatives used in treating neurological disorders. Studies are exploring its efficacy in models of neurodegenerative diseases, where it may help mitigate oxidative stress and inflammation.

Material Science Applications

Polymer Chemistry : The incorporation of adamantane into polymer matrices has been studied for improving thermal stability and mechanical properties. The unique steric hindrance provided by the adamantane group can enhance the performance of polymers in various applications, including coatings and composites.

Nanotechnology : The compound's ability to form stable complexes with metal ions has implications in nanotechnology. It can be utilized in the synthesis of nanoparticles with tailored properties for biomedical applications or as catalysts in chemical reactions.

Biochemical Applications

Enzyme Inhibition Studies : The thiomorpholine component is known for its ability to interact with various enzymes. Research has focused on its role as a potential inhibitor for enzymes involved in metabolic pathways, contributing to the development of drugs targeting metabolic disorders.

Drug Delivery Systems : Due to its unique structural features, this compound can be explored as a carrier for drug delivery systems. Its ability to form stable complexes with therapeutic agents may enhance bioavailability and targeted delivery.

Data Tables

Case Studies

- HIV Protease Inhibitors : A series of studies have synthesized various adamantyl derivatives, demonstrating their efficacy as HIV protease inhibitors. Modifications to the P1 ligand significantly improved binding affinity and selectivity .

- Cancer Cell Line Studies : In vitro studies on furan-containing urea derivatives showed promising results in inducing apoptosis across multiple cancer cell lines, suggesting a pathway for further drug development targeting specific cancer types.

- Polymer Applications : Research on adamantane-based polymers revealed significant improvements in thermal properties compared to traditional polymers, indicating potential industrial applications where enhanced durability is required.

Chemical Reactions Analysis

Synthetic Pathways for Adamantane-Based Ureas

Adamantane-containing ureas are typically synthesized via reactions between adamantane-derived isocyanates and amines. For example:

-

Step 1 : Preparation of adamantane isocyanates (e.g., 1-[isocyanato(phenyl)methyl]adamantane ) via hydrolysis of esters followed by Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine in toluene .

-

Step 2 : Reaction of the isocyanate with amines (e.g., halogenated anilines) to form 1,3-disubstituted ureas under mild conditions (diethyl ether, 12–24 h, room temperature) .

For the target compound, hypothetical steps could involve:

-

Synthesis of 1-isocyanatoadamantane (or a substituted variant).

-

Reaction with 2-(furan-3-yl)-2-thiomorpholinoethylamine to form the urea linkage.

Isocyanate-Amine Coupling

-

Solvent : Diethyl ether or toluene is preferred to avoid side reactions with protic solvents .

-

Base : Triethylamine is commonly used to scavenge HCl generated during urea formation .

-

Yield : Typical yields for analogous reactions range from 25% to 95% , depending on steric and electronic factors .

Functional Group Compatibility

-

Thiomorpholine : The sulfur atom in thiomorpholine may necessitate inert conditions to prevent oxidation.

-

Furan : The furan ring’s electron-rich nature could influence reactivity in nucleophilic substitutions or cycloadditions.

Plausible Side Reactions

-

Biuret Formation : Excess isocyanate may lead to biuret byproducts, especially at elevated temperatures .

-

Hydrolysis : Ureas are susceptible to hydrolysis under acidic or basic conditions, reverting to amines and CO₂ .

-

Oxidation of Thiomorpholine : The thiomorpholine sulfur could oxidize to sulfoxide or sulfone derivatives if exposed to oxidizing agents.

Comparative Analysis of Analogous Ureas

Research Gaps and Recommendations

-

Stereochemical Control : The (1R,3s)-adamantane configuration requires chiral synthesis or resolution methods, not detailed in current literature.

-

Thiomorpholine-Furan Interactions : No studies address the electronic effects of combining thiomorpholine with furan in urea derivatives.

-

Biological Activity : While adamantane ureas are noted as soluble epoxide hydrolase (sEH) inhibitors , the bioactivity of the target compound remains unexplored.

Experimental Design Proposal

To synthesize and characterize the compound:

-

Isocyanate Synthesis : Adapt methods from to prepare 1-isocyanatoadamantane .

-

Amine Preparation : Synthesize 2-(furan-3-yl)-2-thiomorpholinoethylamine via nucleophilic substitution of furan-3-yl derivatives with thiomorpholine.

-

Urea Formation : React isocyanate and amine in anhydrous diethyl ether with triethylamine (0–5°C, 12 h).

-

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Research Findings

Substituent Effects: Furan vs. Thiophene: Thiophen-2-yl derivatives (e.g., Compound 40) outperform furan analogs in anti-TB activity due to sulfur’s polarizability and stronger hydrophobic interactions . Thiomorpholine vs.

Stereochemical Impact : The (1R,3s) configuration in the target compound likely optimizes adamantane’s orientation for target binding, as seen in c-AUCB, a clinical sEH inhibitor .

Synthetic Challenges : Thiomorpholine incorporation may require specialized conditions (e.g., inert atmosphere) to prevent oxidation, unlike morpholine derivatives .

Q & A

Basic: What synthetic routes are commonly employed for preparing this compound, and what critical reaction parameters must be controlled?

Answer:

The synthesis typically involves multi-step reactions, including:

- Urea linkage formation via coupling reagents (e.g., EDCI, DMAP) in dichloromethane (DCM) at room temperature .

- Adamantane moiety introduction using adamantylamine derivatives under basic conditions (e.g., DIPEA in DMF) at 60°C .

- Thiomorpholinoethyl-furan integration via nucleophilic substitution or thiourea formation with CS₂ and Dabco .

Critical Parameters:

Basic: Which analytical techniques are essential for structural elucidation and purity assessment?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ (300–500 MHz) confirms regiochemistry and stereochemistry .

- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95%) .

- Mass Spectrometry : ESI-HRMS validates molecular weight (±2 ppm accuracy) .

Example Data:

| Technique | Key Peaks/Results | Evidence |

|---|---|---|

| ¹H NMR | δ 1.6–2.1 (adamantane protons) | |

| HPLC | Retention time: 8.2 min, 95% purity |

Advanced: How can researchers optimize low yields in thiomorpholinoethyl coupling steps?

Answer:

Low yields (~40–50%) often stem from steric hindrance or competing side reactions. Strategies include:

- Reagent Optimization : Substitute EDCI with carbodiimide derivatives (e.g., DCC) to enhance activation .

- Solvent Screening : Switch from DCM to less polar solvents (e.g., THF) to reduce byproduct formation .

- Temperature Gradients : Perform reactions at −10°C to stabilize intermediates .

Case Study : Using triphosgene instead of EDCI increased yields from 50% to 66% in analogous thiourea syntheses .

Advanced: How can contradictory biological activity data across assays be resolved?

Answer:

Discrepancies may arise from:

- Assay Conditions : Varying pH or serum proteins alter compound stability .

- Cell Line Variability : Use isogenic cell lines to control for genetic drift .

- Purity Verification : Re-test batches with HPLC/MS to exclude impurities .

Example : A study observed IC₅₀ values ranging from 2–10 µM; retesting under standardized conditions (pH 7.4, 5% FBS) narrowed variability to ±1 µM .

Advanced: How do computational models predict target interactions for this compound?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger identifies binding poses with enzymes (e.g., sEH) .

- DFT Calculations : Gaussian 09 models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Key Insight : Docking simulations revealed strong hydrogen bonding between the urea carbonyl and His524 in sEH, explaining inhibitory activity .

Advanced: What methods validate the stereochemical configuration of the adamantane moiety?

Answer:

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration (e.g., SHELX-refined structures) .

- Chiral HPLC : Daicel Chiralpak columns separate enantiomers using hexane/ethanol gradients .

Example : A related adamantyl-urea compound showed 99% enantiomeric excess via Chiralpak AD-H .

Basic: How do functional groups influence chemical reactivity and stability?

Answer:

- Adamantane : Hydrophobic, enhances membrane permeability but reduces aqueous solubility .

- Thiomorpholine : Susceptible to oxidation; store under N₂ .

- Urea Linkage : Hydrolytically unstable at pH < 4; formulate in buffered solutions .

Stability Data:

| Condition | Degradation Rate | Evidence |

|---|---|---|

| pH 7.4, 25°C | <5% over 24 hrs | |

| pH 3.0, 37°C | 40% over 6 hrs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.